molecular formula C15H20N2O3S B2913686 2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide CAS No. 896375-63-6

2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide

Cat. No.: B2913686
CAS No.: 896375-63-6
M. Wt: 308.4
InChI Key: OKIMJSNPJIIGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of tricyclic sulfonamides characterized by a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene core. The sulfonamide group at position 7 is substituted with an N-propyl chain, distinguishing it from analogs with aromatic or halogenated substituents.

Properties

IUPAC Name

2-oxo-N-propyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-7-16-21(19,20)13-9-11-4-3-8-17-14(18)6-5-12(10-13)15(11)17/h9-10,16H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIMJSNPJIIGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps. One common approach is to start with the formation of the tricyclic core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophiles employed.

Scientific Research Applications

2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with molecular targets and pathways within biological systems. The sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The tricyclic core may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The tricyclic core shared by these compounds includes a fused ring system with nitrogen and oxygen heteroatoms. Key variations occur at the sulfonamide nitrogen (N-substituent) and peripheral functional groups (e.g., oxo, halogen, or alkyl groups). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Source
Target Compound N-propyl C15H19N2O3S ~310.39 (hypothetical) Hypothesized enzyme inhibition -
N-benzyl-N-phenyl derivative (896375-30-7) N-benzyl, N-phenyl C25H24N2O3S 432.53 Research chemical
N-(3,4-dichlorophenyl) derivative (898464-84-1) N-(3,4-dichlorophenyl) C18H16Cl2N2O3S 411.30 Research chemical
N-(4-chlorobenzyl) derivative (896375-49-8) N-(4-chlorobenzyl) C19H18ClN2O3S 404.88 Research chemical
1-azatricyclo carbaldehyde (CAS: -) 7-carbaldehyde C13H15NO 201.27 Synthetic building block

Impact of Substituents on Properties

  • N-propyl substituent: The linear alkyl chain likely enhances solubility in nonpolar solvents compared to aromatic analogs. This may improve bioavailability but reduce binding affinity to hydrophobic enzyme pockets .
  • Halogenated derivatives (e.g., Cl) : Introduce electronegative groups that may enhance electrostatic interactions with target proteins, as seen in antibiotics like ciprofloxacin .

Pharmacological Insights

  • Antibacterial analogs : Levofloxacin () shares a tricyclic core but includes a carboxylic acid group critical for DNA gyrase inhibition. The sulfonamide group in the target compound may target different enzymes (e.g., carbonic anhydrase) .

Biological Activity

2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound with potential biological applications. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure that contributes to its biological properties. The molecular formula is C17H21N3O3SC_{17}H_{21}N_3O_3S, with a molecular weight of approximately 345.43 g/mol. Its structural complexity allows for interactions with various biological targets.

Research indicates that compounds similar to 2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways in cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific data on this compound is limited.

Biological Activity Overview

The biological activity of 2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can be summarized in the following table:

Activity TypeObservationsReferences
AntimicrobialExhibits weak antibacterial effects
Enzyme InhibitionPotential inhibitor of certain metabolic enzymes
CytotoxicityLimited data; further studies needed
Receptor InteractionPossible modulation of neurotransmitter receptors

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs:

  • Antimicrobial Studies : In vitro tests demonstrated that similar azatricyclo compounds can inhibit bacterial growth, suggesting a potential application in treating infections.
  • Enzyme Inhibition Research : A study indicated that derivatives of azatricyclo compounds could inhibit specific enzymes linked to cancer progression, highlighting their potential as anticancer agents.
  • Pharmacokinetic Properties : Research on related compounds has shown varying absorption rates and bioavailability, which are critical for understanding their therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.